molecular formula C6H7NO2S B8729887 2-(1,3-thiazol-4-yl)propanoic acid CAS No. 1190392-81-4

2-(1,3-thiazol-4-yl)propanoic acid

Cat. No.: B8729887
CAS No.: 1190392-81-4
M. Wt: 157.19 g/mol
InChI Key: FMZBIKUWVVQHQJ-UHFFFAOYSA-N
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Description

2-(Thiazol-4-yl)propanoic acid is a compound that contains a thiazole ring, which is a five-membered heterocycle containing one sulfur and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are aromatic, meaning the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties .


Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest in recent years due to their broad applications in different fields . The synthesis pathway often involves the reaction of an intermediate compound with propanoic acid to form the final product. The intermediate compound can be synthesized through various methods, such as the reaction of 2-bromo-5-nitropyridine with thiourea in the presence of sodium hydroxide.


Molecular Structure Analysis

The molecular structure of 2-(Thiazol-4-yl)propanoic acid is characterized by the presence of a thiazole ring. The aromaticity of the thiazole ring is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole compounds have been found to exhibit a wide range of chemical reactions. They can undergo donor–acceptor, nucleophilic, and oxidation reactions . The reactivity of thiazole compounds is largely due to the aromaticity of the thiazole ring, which allows for the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

The mechanism of action of thiazole compounds is diverse and depends on the specific compound. Some thiazole compounds have been found to interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Future Directions

Thiazole derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future directions in the study of 2-(Thiazol-4-yl)propanoic acid and related compounds may involve further exploration of their potential applications in these areas.

Properties

CAS No.

1190392-81-4

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

2-(1,3-thiazol-4-yl)propanoic acid

InChI

InChI=1S/C6H7NO2S/c1-4(6(8)9)5-2-10-3-7-5/h2-4H,1H3,(H,8,9)

InChI Key

FMZBIKUWVVQHQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSC=N1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5.0 g (27 mmol) of ethyl 2-(1,3-thiazol-4-yl)propanoate from step A above in 25 mL of methanol was added dropwise to a mixture of 6.6 mL (33 mmol) of a 5 N aqueous NaOH solution, water (16 ml) and methanol (30 ml). After addition was complete the mixture was stirred for 2 h. The methanol was removed by evaporation and the pH of the remaining aqueous was adjusted to ˜2.5 with a concentrated hydrogen chloride solution. The mixture was saturated with solid sodium chloride and extracted with EtOAc (3×100 mL). The combined organic layers were washed with brine, dried over sodium sulfate and treated with activated charcoal overnight. The mixture was filtered and evaporated to afford the title compound as an off-white solid 4.0 g (95%). 1H NMR (500 MHz, CDCl3) δ: 1.63 (d, J=7.3, 3H), 4.11 (q, J=7.3), 7.25 (d, J=1.8, 1H), 8.88 (d, J=1.8, 1H), 10.25 (br s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
95%

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